molecular formula C19H24N6 B6458403 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549063-85-4

4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6458403
CAS No.: 2549063-85-4
M. Wt: 336.4 g/mol
InChI Key: MQRZXPSQXPQHFE-UHFFFAOYSA-N
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Description

4-({4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a pyrimidine-derived compound featuring a benzonitrile moiety linked via a methyl-piperazine bridge. The core structure includes a 6-methylpyrimidine ring substituted with an ethylamino group at position 4 and a piperazine ring at position 2.

Properties

IUPAC Name

4-[[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-3-21-18-12-15(2)22-19(23-18)25-10-8-24(9-11-25)14-17-6-4-16(13-20)5-7-17/h4-7,12H,3,8-11,14H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRZXPSQXPQHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated solid-phase synthesis techniques or continuous flow reactors to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}butan-1-one (Compound from )

  • Structural Difference : Replaces the benzonitrile group with a butan-1-one moiety.
  • Synthesis: Reported in quantitative yield, suggesting efficient coupling of the piperazine-pyrimidine core with butanone .

Dapivirine (4-[[4-(2,4,6-Trimethylamino)pyrimidin-2-yl]amino]benzonitrile)

  • Structural Difference: Substitutes the ethylamino and methyl groups on the pyrimidine with a trimethylamino group and adds an anilino linker.
  • Activity: Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a binding affinity (ΔG = -5.17 kcal/mol) influenced by the trimethylamino group’s bulkiness, which may sterically hinder the target compared to the ethylamino group in the target compound .

Piperazinylmethyl Benzonitrile Derivatives (Compounds 24 and 25 from )

  • Structural Features : Retain the benzonitrile and piperazine core but incorporate methoxy- or fluoropiperidinylmethyl groups on a pyridine ring.
  • Physicochemical Properties : The fluoropiperidine variant (Compound 25) shows enhanced polarity (logP = -2.3) compared to the methoxy analog (logP = -1.6), suggesting tunable solubility for CNS penetration .

Derivatives with Sulfonamide and Triazine Modifications

N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide ()

  • Structural Difference : Replaces the benzonitrile with a sulfonamide group linked to a fluorophenyl ring.
  • Activity: Sulfonamide groups are known to enhance binding to proteases or kinases via hydrogen bonding. The fluorine atom may improve metabolic stability by blocking cytochrome P450 oxidation .

Triazine Derivatives (5k and 5l from )

  • Core Structure : Replaces pyrimidine with triazine, introducing quinazoline or benzyl-piperazine substituents.
  • Synthesis and Stability : Compound 5k (yield: 85%, m.p. 283–284°C) shows higher thermal stability than 5l (yield: 69%, m.p. 268–269°C), attributed to the quinazoline group’s rigidity .

Discussion of Structural-Activity Relationships (SAR)

  • Pyrimidine vs. Pyrimidine cores (e.g., Dapivirine) are more compact, enhancing target specificity .
  • Substituent Effects: The ethylamino group in the target compound may offer a balance between steric bulk and hydrogen-bonding capacity compared to trimethylamino (Dapivirine) or sulfonamide () groups.
  • Benzonitrile Utility : The benzonitrile moiety’s electron-withdrawing nature likely stabilizes aromatic interactions in binding pockets, a feature shared with Compound 5k’s trifluoromethyl-benzonitrile group .

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